![molecular formula C19H23N3O5S B2486768 N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251573-84-8](/img/structure/B2486768.png)
N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide" often involves multi-step reactions, starting from base aromatic or heteroaromatic compounds. For instance, the creation of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives involves converting aryl/aralkyl organic acids into corresponding esters, hydrazides, and subsequently, targeted compounds through condensation and cyclization reactions (Gul et al., 2017). These processes highlight the complexity and the synthetic versatility of molecules containing morpholino, acetamide, and aromatic units.
Molecular Structure Analysis
Structural analyses, including Density Functional Theory (DFT) and experimental techniques like FT-IR and FT-Raman spectroscopy, are vital for understanding the geometric and electronic configuration of these compounds. For example, DFT and spectroscopic studies on similar molecules reveal detailed insights into their molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties (El-Azab et al., 2016). These investigations are crucial for predicting reactivity and interactions with biological targets.
Applications De Recherche Scientifique
Antifungal and Antimicrobial Properties
- Antifungal Activity : The compound demonstrates significant antifungal properties, particularly against Candida and Aspergillus species. This includes fungicidal activity and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
- Antimicrobial Evaluation : The compound's structure has been used in derivatives showing antimicrobial activity against various microbial species. Some derivatives are particularly potent against a panel of microbes (Gul et al., 2017).
Crystal Structures and Chemical Properties
- Structural Aspects : Studies have been conducted on similar amide-containing isoquinoline derivatives, focusing on their structural aspects, salt and inclusion compounds, and fluorescence characteristics (Karmakar et al., 2007).
- Chemical Synthesis and Stability : Research into the synthesis of similar compounds, with a focus on improving stability and yield, has been documented. This includes steps like the introduction of a gem-dimethyl on the morpholin-2-one core (Guillaume et al., 2003).
Cognitive Enhancement and Nootropic Properties
- Effects on Learning and Memory : Investigations into the effects of similar compounds on learning and memory in rat models have been conducted, showing potential cognitive enhancement capabilities (Sakurai et al., 1989).
- Nootropic Agent in Humans : A high-performance liquid chromatographic method for determining similar nootropic agents in human serum and urine highlights the potential of these compounds in human cognitive enhancement (Fujimaki et al., 1988).
Potential in Treating Depression and Addiction
- Antidepressant-like Efficacy : Certain derivatives of the compound have shown potential in treating depression and addiction disorders, demonstrating antidepressant-like efficacy in pre-clinical tests (Grimwood et al., 2011).
Insecticidal Activity
- Insecticidal Properties : Some pyridine derivatives of the compound have been studied for their insecticidal activity, showing notable effectiveness against certain insect species (Bakhite et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-3-4-15(2)17(11-14)20-18(23)13-21-12-16(5-6-19(21)24)28(25,26)22-7-9-27-10-8-22/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZQBASLGABKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[N-[(2-Methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid](/img/structure/B2486687.png)
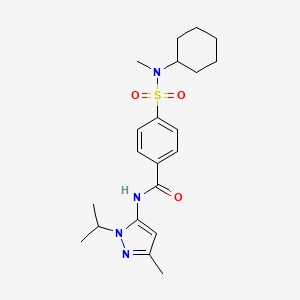

![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)

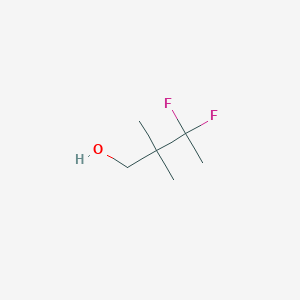
![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)

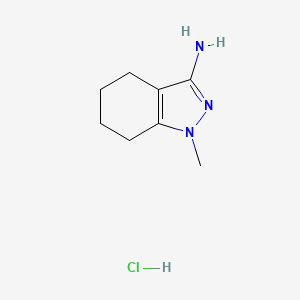
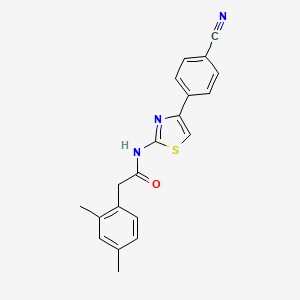

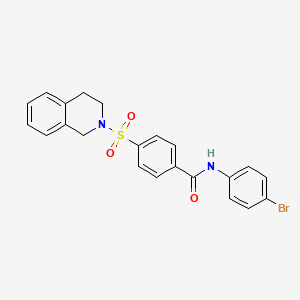
![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)